n2-Methyl-2'-deoxyguanosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5-,6+,7+/m0/s1 |
InChI Key |
XEZUVZDXOQPEKT-RRKCRQDMSA-N |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Molecular and Cellular Consequences of N2 Methyl 2 Deoxyguanosine Adducts
Impact on DNA Replication Fidelity and Processivity
The presence of N2-Me-dG in the DNA template can significantly affect the fidelity and processivity of DNA polymerases. This adduct can lead to misincorporation of nucleotides, stalling of the replication fork, and the recruitment of specialized translesion synthesis (TLS) DNA polymerases to bypass the damage.
Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse and potential cell death. embopress.org This process is carried out by specialized TLS polymerases, which have more open active sites and can accommodate damaged nucleotides that block replicative polymerases.
In Escherichia coli, several DNA polymerases are involved in bypassing DNA lesions.
The Klenow fragment of E. coli DNA Polymerase I has been shown to readily bypass the N2-Me-dG lesion. nih.gov While there is a slight stalling one base before the adduct, DNA synthesis proceeds to completion. nih.govnih.gov This bypass, however, is not always accurate, with a notable frequency of misincorporation. nih.gov
SOS-inducible DNA polymerases , including Pol II , Pol IV , and Pol V , play crucial roles in translesion synthesis of various DNA adducts. embopress.org Depending on the nature and context of the DNA damage, these polymerases can be involved in both error-free and mutagenic bypass. embopress.org For instance, with bulky N-2-acetylaminofluorene (AAF) guanine (B1146940) adducts, Pol II is required for -2 frameshifts, while Pol V is involved in error-free TLS. embopress.org For benzo(a)pyrene adducts, both Pol IV and Pol V are required for error-free and -1 frameshift TLS. embopress.org While specific studies on N2-Me-dG are limited for these polymerases, Pol IV is known to play a role in copying various N2-dG adducts. researchgate.net Pol V is a key player in the SOS response, where it is involved in bypassing a variety of DNA lesions, albeit with low fidelity. wikipedia.org
In human cells, a number of specialized DNA polymerases are responsible for bypassing DNA lesions. The bypass of N2-dG adducts often involves a combination of these polymerases.
DNA Polymerase κ (Pol κ) has been identified as a key enzyme in the error-free bypass of some N2-dG adducts. acs.orgnih.gov For the bulky N2-dG adduct of the dietary mutagen IQ, Pol κ predominantly performs error-free translesion synthesis. acs.orgnih.gov
DNA Polymerase η (Pol η) is also involved in the bypass of N2-dG adducts, often in an error-prone manner. acs.orgnih.gov Knockdown of Pol η in human cells leads to a reduction in both the efficiency and the mutagenicity of TLS across a bulky N2-dG adduct. acs.org
DNA Polymerase ζ (Pol ζ) , in cooperation with Rev1 , is often responsible for the extension step after a nucleotide has been inserted opposite the lesion by another polymerase. mdpi.com For bulky N2-dG adducts, Pol ζ and Rev1 are implicated in cooperative error-prone TLS. acs.orgnih.gov Simultaneous knockdown of Pol η, Pol ζ, and Rev1 can lead to a significant reduction in TLS efficiency, highlighting their complementary roles. acs.orgnih.gov
The presence of N2-Me-dG in the DNA template can lead to the misincorporation of nucleotides opposite the lesion.
Studies with the Klenow fragment of E. coli DNA Polymerase I have provided quantitative data on nucleotide insertion opposite N2-Me-dG. The polymerase preferentially incorporates the correct nucleotide, dCMP, opposite the lesion. nih.gov However, there is a significant amount of dTMP misincorporation, occurring at a frequency of 9.4%. nih.govnih.gov The incorporation of dAMP and dGMP is not observed. nih.gov Steady-state kinetic studies have shown that the frequency of dTMP insertion is only 1.2 times lower than that of dCMP insertion. nih.govnih.gov
Nucleotide Insertion Frequencies opposite N2-Me-dG by Klenow Fragment
| Incorporated Nucleotide | Frequency (%) |
|---|---|
| dCMP | 84.0% |
| dTMP | 9.4% |
| dAMP | Not Observed |
| dGMP | Not Observed |
For human polymerases, while specific frequency data for N2-Me-dG is less available, studies on other N2-dG adducts indicate that Pol κ is generally error-free, suggesting a high fidelity of dCMP insertion. acs.orgnih.gov In contrast, Pol η , Pol ζ , and Rev1 are often involved in error-prone bypass, leading to mutations. acs.orgnih.gov
The N2-Me-dG adduct can impede the progression of DNA polymerases, leading to stalling and affecting primer extension efficiency.
With the Klenow fragment of E. coli DNA Polymerase I , the primer extension is only slightly stalled one base before the N2-Me-dG lesion, and DNA synthesis is readily completed past the adduct. nih.govnih.gov The frequency of chain extension from a 3'-terminus with a dT:N2-Me-dG pair is only 2.1 times lower than from a dC:N2-Me-dG pair, indicating relatively efficient extension even after a misincorporation event. nih.govnih.gov
Translesion Synthesis (TLS) by DNA Polymerases
Effects on DNA Transcription
The presence of N2-Me-dG and other N2-alkyl-dG lesions in the transcribed strand of a gene can act as a significant block to transcription by RNA polymerase II (RNAPII). nih.govnih.gov This blockage can lead to reduced gene expression and may trigger cellular responses such as transcription-coupled DNA repair.
Studies have shown that N2-alkyl-dG lesions, including N2-Me-dG, result in a pronounced decrease in transcriptional bypass efficiencies in human cells, with bypass rates being as low as 27-35% relative to an undamaged template. nih.gov This transcriptional blockage can be overcome through a process that involves specialized DNA polymerases.
DNA Polymerase η (Pol η) plays a crucial role in promoting the transcriptional bypass of N2-alkyl-dG lesions. nih.govnih.gov Genetic ablation of Pol η leads to a marked decrease in the transcriptional bypass efficiency of these adducts. nih.govnih.gov Interestingly, the depletion of other TLS polymerases such as Pol κ , Pol ι , or Pol ζ does not have a significant effect on the transcriptional bypass of N2-alkyl-dG lesions. nih.govescholarship.org
Rev1 appears to have a role in supporting Pol η in this process, as the co-depletion of both Pol η and Rev1 exacerbates the transcriptional blockage. nih.gov This suggests that Pol η and Rev1 may act in independent pathways to facilitate the transcriptional bypass of these lesions. nih.gov The bypass of N2-alkyl-dG lesions during transcription is not always accurate and can lead to transcriptional mutagenesis, with adenosines being misincorporated opposite the lesion. nih.govnih.gov
Transcriptional Bypass Efficiency of N2-Alkyl-2'-deoxyguanosine Adducts
N2-alkyl-2'-deoxyguanosine (N2-alkyl-dG) adducts, including N2-methyl-2'-deoxyguanosine (N2-Me-dG), present considerable obstacles to the transcriptional machinery in human cells. nih.gov Studies have revealed that these lesions on the transcribed strand significantly diminish transcriptional bypass efficiencies, with rates as low as 27% to 35% relative to an unmodified guanine. nih.gov This indicates a strong blockage effect on transcription. The size of the alkyl group on the N2 position of guanine appears to have only a subtle influence on the degree of transcriptional impediment. nih.gov
The process of transcriptional bypass of these adducts is not passive and involves specialized DNA polymerases known as translesion synthesis (TLS) polymerases. nih.gov Research conducted in HEK293T cells has identified DNA Polymerase η (Pol η) as a key facilitator of this process. nih.gov Genetic removal of Pol η leads to a marked decrease in the transcriptional bypass efficiency for N2-alkyl-dG lesions, with efficiencies dropping to approximately 9–13%. nih.gov The role of Pol η is further supported by the observation that its depletion does not significantly affect the repair of these adducts, suggesting its primary function in this context is to promote bypass of the lesion during transcription. nih.gov
Another crucial protein in this pathway is Rev1. The absence of Rev1 also results in a significant reduction in the bypass efficiencies of N2-Me-dG and N2-ethyl-2'-deoxyguanosine (N2-Et-dG). nih.gov Furthermore, the simultaneous depletion of both Pol η and Rev1 exacerbates the reduction in bypass efficiency, highlighting their collaborative role in navigating these transcriptional roadblocks. nih.gov In contrast, other TLS polymerases such as Pol κ, Pol ι, and Pol ζ appear to play a minimal role in the transcriptional bypass of N2-alkyl-dG adducts. nih.gov
Alterations in Nascent Transcript Sequences Due to Adducts
The bypass of N2-alkyl-2'-deoxyguanosine adducts during transcription is not only inefficient but also prone to errors, leading to alterations in the sequence of the nascent RNA transcript. nih.gov A predominant and specific type of transcriptional mutagenesis associated with these adducts is the induction of CC → AA tandem mutations. nih.gov In this event, adenosine (B11128) is misincorporated opposite both the N2-alkyl-dG lesion and the adjacent 5' nucleoside in the nascent transcript. nih.gov
This error-prone bypass mechanism underscores the mutagenic potential of N2-alkyl-dG adducts at the transcriptional level. While TLS polymerases like Pol η are crucial for overcoming the transcriptional block, the process can still result in the synthesis of messenger RNA (mRNA) with an altered coding sequence. Such transcriptional mutagenesis can lead to the production of aberrant proteins with potentially deleterious functions, contributing to cellular dysfunction.
Role in Genomic Stability
Contribution to the Cellular DNA Damage Landscape
This compound is a component of the cellular DNA damage landscape, arising from both internal and external sources. Endogenously, it is formed from byproducts of normal cellular metabolism. nih.gov For instance, formaldehyde (B43269), a product of metabolic processes involving serine, choline, and methionine, can react with deoxyguanosine to form N2-Me-dG after a reduction step. nih.gov Similarly, acetaldehyde, a metabolite of ethanol, can lead to the formation of N2-Et-dG. nih.gov
Exogenously, exposure to various environmental chemicals and carcinogens contributes to the formation of N2-alkyl-dG adducts. nih.gov For example, benzo[a]pyrene (B130552), a component of tobacco smoke and polluted air, is metabolized to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which preferentially reacts with the N2 position of deoxyguanosine. nih.gov The constant challenge from both endogenous and exogenous sources makes N2-alkyl-dG adducts a persistent threat to genomic integrity. nih.gov
Implications for Genetic Instability and Mutagenesis Pathways
The presence of this compound and other N2-alkyl-dG adducts in the genome has significant implications for genetic stability, primarily through their potential to induce mutations during DNA replication. While replication through these lesions in human cells with proficient translesion synthesis (TLS) is generally efficient and accurate, deficiencies in specific TLS polymerases can unmask their mutagenic potential. nih.gov
In cells lacking TLS polymerases such as Pol κ, Pol ι, or Rev1, the bypass of N2-alkyl-dG adducts can lead to G → A and G → T mutations at the site of the lesion. nih.gov This highlights the critical role of these specialized polymerases in ensuring the faithful replication of DNA containing such damage. The involvement of multiple TLS polymerases suggests a complex interplay in bypassing these minor-groove adducts. rsc.org
Mechanisms of Mutagenesis Induced by N2 Methyl 2 Deoxyguanosine
Induction of Specific Mutation Types
The presence of N2-Me-dG in a DNA template can induce several distinct types of mutations as DNA polymerases attempt to replicate past the lesion.
The most prominently reported mutation induced by N2-Me-dG is the G→A transition. nih.govnih.gov In vitro studies using the Klenow fragment of E. coli DNA polymerase I demonstrated that while the polymerase preferentially incorporated the correct nucleotide, dCMP, opposite N2-Me-dG, it also facilitated the misincorporation of dTMP at a notable frequency (9.4%). nih.govnih.gov Steady-state kinetic analysis revealed that the frequency of inserting dTMP opposite the lesion was only 1.2 times lower than inserting the correct dCMP. nih.govnih.gov Furthermore, the subsequent extension from the dT:N2-Me-dG mispair was only 2.1 times less efficient than from the correct dC:N2-Me-dG pair. nih.govnih.gov This suggests that once dTMP is incorporated, the polymerase can extend the DNA strand with relative ease, solidifying the G→A mutation. In human cells, G→A transitions are also a significant mutational outcome, particularly when certain DNA polymerases are absent. nih.govacs.org The N7-methylation of guanine (B1146940) can facilitate the formation of a pseudo-Watson–Crick pair with thymine (B56734), potentially promoting G to A transitions. oup.com
While less frequent than G→A transitions, G→T transversions are also a notable mutational outcome of N2-Me-dG. In human embryonic kidney (HEK293T) cells, the genetic knockout of specific translesion synthesis (TLS) polymerases, such as Pol ι or Pol κ, leads to a substantial increase in G→T transversion mutations when replicating DNA containing N2-alkyldG lesions. nih.govacs.org This indicates that in the absence of specialized polymerases that can accurately bypass the adduct, other polymerases are more prone to misincorporating dAMP opposite N2-Me-dG. The dietary mutagen IQ, which forms a dG-N2-IQ adduct, also predominantly induces G → T transversions in human cells. acs.org Similarly, the major DNA adducts of benzo[a]pyrene (B130552) (BP) are known to cause G→T transversions in mammalian cells. acs.org
N2-alkyl-dG lesions have been shown to induce tandem mutations, specifically CC → AA, in nascent RNA transcripts within human cells. nih.govescholarship.org This type of mutation involves the misincorporation of adenosine (B11128) opposite both the N2-alkyl-dG lesion and the adjacent 5' nucleoside, which in the studied context was a cytosine. nih.govescholarship.org This finding highlights that the mutagenic effect of the N2-Me-dG adduct can extend to the neighboring base, leading to a more complex mutational signature than a single base substitution. The study specifically identified that these tandem mutations occurred during transcription, and the process was promoted by DNA polymerase η. nih.govescholarship.org
While single base substitutions are the primary mutagenic outcome, frameshift mutations, particularly deletions, have been associated with related N2-dG adducts. For instance, the 1,N2-ethenodeoxyguanosine (1,N2-ε-G) adduct can lead to -1 frameshift mutations. acs.org The mechanism is thought to involve the polymerase utilizing the 5'-neighboring base as a template for insertion opposite the adduct, effectively skipping the lesion and causing a single nucleotide deletion. acs.org However, studies specifically on N2-Me-dG using the Klenow fragment did not detect deletions, suggesting that the propensity for frameshift mutations may be highly dependent on the specific structure of the N2-adduct and the polymerase involved. nih.govnih.gov
Stereoisomeric Influences on Miscoding Potential (e.g., (R)- and (S)-N2-(1-Carboxyethyl)-2'-deoxyguanosine)
The stereochemistry of N2-dG adducts can significantly influence their mutagenic potential. This is exemplified by the N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) adduct, which exists as a mixture of (R) and (S) stereoisomers. acs.orgresearchgate.netnih.gov Studies have shown that these isomers exhibit different behaviors during DNA replication.
In E. coli, the (R)-N2-CEdG isomer acts as a stronger block to DNA replication (61% block) compared to the (S)-N2-CEdG isomer (25% block). mdpi.compnas.org However, in this bacterial system, neither isomer was found to be significantly mutagenic. mdpi.com
In vitro studies using different DNA polymerases revealed distinct preferences for nucleotide incorporation opposite the CEdG isomers. acs.orgresearchgate.netnih.gov
The Klenow fragment (Kf-) of E. coli DNA polymerase I preferentially incorporated purine (B94841) nucleotides opposite CEdG, with a preference for dGTP. acs.orgnih.gov Kf- was more efficient at incorporating purines opposite the (R)-isomer. acs.orgnih.gov
Taq polymerase also favored purine incorporation but showed a bias for dATP. acs.orgnih.gov In contrast to Kf-, Taq polymerase favored the (S)-isomer for this misincorporation. acs.orgnih.gov
Furthermore, the ability of the polymerase to extend the primer after incorporation at the lesion site was also influenced by stereochemistry. Primer extension from a 3'-terminal CEdG was observed only for the (R)-isomer. acs.orgnih.govnih.gov These findings suggest that the (R)- and (S)-isomers of CEdG adopt different conformations within the active site of a DNA polymerase, which in turn dictates the base-pairing preferences and the likelihood of subsequent chain extension, ultimately influencing the type and frequency of mutations. acs.orgnih.gov
Table 1: Influence of CEdG Stereoisomers on DNA Polymerase Activity
| Feature | (R)-CEdG | (S)-CEdG | Polymerase | Finding | Citation |
| Replication Block | Stronger Block (61%) | Weaker Block (25%) | E. coli system | (R)-isomer is more inhibitory to replication. | mdpi.com, pnas.org |
| Miscoding | Prefers dGTP incorporation | Prefers dATP incorporation | Klenow fragment (Kf-) | Kf- incorporates purines more efficiently opposite the (R)-isomer. | acs.org, nih.gov |
| Miscoding | Less favored | More favored for dATP incorporation | Taq Polymerase | Taq favors the (S)-isomer for misincorporation. | acs.org, nih.gov |
| Primer Extension | Extension observed | No extension observed | Klenow fragment (Kf-) | Only the (R)-isomer allows for primer extension from a 3'-terminal CEdG. | acs.org, nih.gov, nih.gov |
Molecular Basis of Polymerase Misincorporation and Bypass
The bypass of N2-Me-dG is a complex process managed by a variety of DNA polymerases, with different enzymes exhibiting vastly different efficiencies and fidelities. Replicative polymerases, such as DNA polymerase α, are strongly blocked by N2-alkyl-dG adducts. nih.govacs.org For instance, insertion of the correct nucleotide (dCTP) opposite N2-ethylguanine by polymerase α is approximately 10,000-fold less efficient than opposite an undamaged guanine. acs.org
This replication blockage necessitates the involvement of specialized translesion synthesis (TLS) polymerases to complete DNA replication. nih.gov These TLS polymerases have more open and flexible active sites, allowing them to accommodate bulky, distorting lesions like N2-Me-dG.
Human DNA Polymerase κ (pol κ) is particularly efficient and accurate in bypassing N2-dG adducts. acs.orgpnas.org It shows a preference for inserting the correct nucleotide, dCTP, opposite various N2-alkyl-dG lesions. pnas.orgnih.gov In some cases, the catalytic efficiency of dCTP incorporation by pol κ is even higher for the adducted template than for the unmodified guanine. nih.gov This error-free bypass by pol κ is a crucial mechanism for preventing mutations from these adducts. acs.orgacs.org
Human DNA Polymerase η (pol η) can also bypass N2-alkyl-dG adducts. acs.orgnih.gov While it can perform accurate bypass, it is also implicated in mutagenic events, such as the CC → AA tandem mutations observed during transcriptional bypass. nih.govnih.gov Pol η, along with Pol ζ and Rev1, contributes to the error-prone, mutagenic bypass of certain N2-dG adducts. acs.org
Human DNA Polymerase ι (pol ι) and Rev1 are also involved. The absence of these polymerases in human cells leads to decreased bypass efficiency and an increase in G→A and G→T mutations, indicating they play a role in directing the outcome of TLS. nih.govacs.org
The molecular basis for misincorporation, such as the G→A transition, lies in the altered base-pairing properties of the modified guanine. The methyl group on the exocyclic N2 amine can interfere with normal Watson-Crick hydrogen bonding with cytosine. This interference can allow for the formation of a stable, albeit incorrect, wobble base pair with an incoming thymine, which is then stabilized within the polymerase active site long enough for phosphodiester bond formation to occur. nih.gov The structure of the polymerase active site and its interaction with the lesion-base pair are critical determinants of whether the outcome is error-free bypass or a mutation.
Dna Repair Pathways Relevant to N2 Methyl 2 Deoxyguanosine
Nucleotide Excision Repair (NER) Efficacy for N2-Methyl-2'-deoxyguanosine and Analogs
Nucleotide Excision Repair (NER) is a versatile DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgnih.govmdpi.com The NER pathway operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes that block RNA polymerase. wikipedia.orgnih.gov
Direct Reversal Mechanisms
Direct reversal repair is a highly efficient mechanism that removes DNA damage by specifically reversing the chemical modification without excising the base or breaking the DNA backbone. This process is primarily carried out by specialized enzymes like O6-methylguanine-DNA methyltransferase (MGMT) and the AlkB family of dioxygenases. mdpi.comnih.gov
The AlkB family of iron(II)- and α-ketoglutarate-dependent dioxygenases are key enzymes in the direct reversal of alkylation damage to nucleic acids. nih.govmit.edunih.gov These enzymes, found in organisms from bacteria to humans, repair alkylated bases through a process of oxidative dealkylation. nih.govmdpi.com The reaction involves using molecular oxygen to oxidize the alkyl group on the damaged base. nih.gov This creates an unstable intermediate that spontaneously decomposes, releasing the alkyl group as an aldehyde (e.g., formaldehyde) and restoring the original, undamaged base. nih.govfrontiersin.org
The prototypical member, E. coli AlkB, and its human homologs, including ALKBH2 and ALKBH3, have a broad substrate range. nih.govmdpi.com They are known to repair various N-alkylated adducts, such as 1-methyladenine (B1486985) (m1A) and 3-methylcytosine (B1195936) (m3C). nih.govfrontiersin.org Studies have shown that E. coli AlkB can repair N2-methylguanine (m2G), demonstrating the capability of this enzyme family to act on N2-Me-dG lesions. nih.gov This direct reversal mechanism is a critical line of defense against the mutagenic potential of such adducts.
Among the nine known human AlkB homologs, ALKBH2 and ALKBH3 are the primary enzymes responsible for the repair of alkylated DNA bases. frontiersin.orgnih.gov While ALKBH2 shows a preference for double-stranded DNA, ALKBH3 acts efficiently on both single-stranded DNA and RNA. nih.govfrontiersin.org The primary function of ALKBH3 may be related to RNA repair, given its equal activity on RNA and ssDNA and its localization in both the cytosol and nucleus. nih.gov
Involvement of Translesion Synthesis Polymerases in Damage Tolerance and Potential Repair Modulation
When DNA lesions are not removed by repair pathways before the arrival of the replication fork, cells can employ a damage tolerance mechanism called Translesion Synthesis (TLS). uconn.edunih.gov TLS utilizes specialized, low-fidelity DNA polymerases to replicate past the damage, thereby avoiding replication fork collapse and potential cell death. uconn.edu This process, however, is inherently error-prone and can be a source of mutations. nih.govuconn.edu Several TLS polymerases are involved in bypassing N2-alkyl-dG lesions.
Studies on N2-Me-dG have shown that DNA synthesis can be stalled one base before the lesion, but bypass is generally completed. nih.gov The Klenow fragment of E. coli DNA polymerase I, for instance, preferentially incorporates the correct base, dCMP, opposite N2-Me-dG, but also shows a notable amount of dTMP misincorporation (9.4%), which would lead to G→A transition mutations. nih.gov
In human cells, the bypass of N2-alkyl-dG lesions is a complex process involving multiple TLS polymerases. nih.gov
Polymerase κ (Pol κ) plays a significant role in the error-free bypass of these adducts. nih.govacs.org Its spacious active site can accommodate bulky adducts in the minor groove while maintaining correct Watson-Crick base pairing. acs.orgewha.ac.kr
Polymerase η (Pol η), Polymerase ζ (Pol ζ), and Rev1 are also involved, but their bypass is often mutagenic, leading to G→T and G→A mutations. nih.govnih.govacs.org The coordinated action of Pol η, Pol ζ, and Rev1 appears to be responsible for the error-prone pathway. acs.org
Genetic ablation of Pol κ or Polymerase ι (Pol ι) leads to decreased bypass efficiency and increased mutation frequencies, indicating their role in facilitating accurate replication past these lesions. nih.gov
Interestingly, TLS polymerases may also participate in the transcriptional bypass of N2-alkyl-dG adducts. Pol η, in particular, has been shown to promote transcription across these lesions in human cells, expanding the known biological functions of these specialized polymerases beyond DNA replication. nih.gov
| Incorporated Nucleotide | Percentage of Incorporation | Resulting Mutation |
|---|---|---|
| dCMP (Correct) | ~90.6% | None (Error-free) |
| dTMP (Incorrect) | 9.4% | G→A Transition |
Challenges in Repairing N2-Alkyl-2'-deoxyguanosine Lesions
Despite the existence of multiple repair and tolerance pathways, N2-alkyl-dG lesions present significant challenges to the cell. These adducts are located in the minor groove of the DNA helix, which can make them difficult for some repair proteins to access. acs.org
One of the primary challenges is their ability to block essential cellular processes. N2-alkyl-dG lesions are known to be potent blockers of transcription elongation. nih.govoup.com If not repaired, particularly in actively transcribed genes, this can have significant consequences for cell function. Furthermore, while generally bypassed by TLS polymerases, these adducts can stall DNA replication, and the bypass process itself carries a risk of introducing mutations. nih.govresearchgate.net
The persistence of certain N2-alkyl-dG adducts is another challenge. While small methyl groups may be efficiently removed by AlkB homologs, larger and more complex alkyl groups are repaired less efficiently. nih.gov This persistence increases the likelihood that the lesion will be present during DNA replication or transcription, thereby increasing the risk of mutagenesis or cellular dysfunction. nih.gov Unrepaired minor-groove N2-alkyl-dG lesions can also lead to increased R-loop accumulation, a type of nucleic acid structure that can compromise genome integrity. oup.comnih.gov
| Polymerase | Primary Role/Outcome | Reference |
|---|---|---|
| Polymerase κ (Pol κ) | Predominantly error-free bypass | nih.govacs.org |
| Polymerase η (Pol η) | Error-prone bypass (in cooperation with Pol ζ and Rev1) | nih.govacs.org |
| Polymerase ι (Pol ι) | Facilitates accurate bypass; deficiency decreases efficiency | nih.gov |
| Polymerase ζ (Pol ζ) | Error-prone bypass (in cooperation with Pol η and Rev1) | nih.govacs.org |
| Rev1 | Error-prone bypass (in cooperation with Pol η and Pol ζ) | nih.govacs.org |
Advanced Methodologies for Researching N2 Methyl 2 Deoxyguanosine
Synthesis of Modified Oligonucleotides and Nucleoside Triphosphates
The synthesis of oligonucleotides containing site-specific modifications is fundamental to studying the effects of DNA adducts on biological processes. For N2-Methyl-2'-deoxyguanosine, various strategies have been developed to enable its precise incorporation into DNA sequences.
Site-Specific Incorporation Techniques into Oligodeoxynucleotides
The precise placement of a single modified nucleotide within an oligonucleotide is essential for detailed biochemical and structural studies. One effective method for the site-specific incorporation of N2-Me-dG involves an enzymatic approach. This technique utilizes the triphosphate of the modified nucleoside, this compound triphosphate (N2-Me-dGTP), and a DNA polymerase.
In a notable study, N2-Me-dGTP was synthesized and then incorporated into a 20mer oligodeoxynucleotide by DNA polymerase-mediated primer extension nih.gov. The successful incorporation was confirmed by enzymatic digestion of the modified oligonucleotide and subsequent analysis by High-Performance Liquid Chromatography (HPLC). The HPLC profile of the digest showed a distinct peak corresponding to N2-Me-dG, which was absent in the unmodified control oligomer nih.gov. This enzymatic method ensures the high fidelity of incorporation at the desired position.
Table 1: Enzymatic Incorporation of N2-Me-dG into a 20mer Oligonucleotide
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Modified Nucleotide | This compound triphosphate (N2-Me-dGTP) | Synthesized and used as a substrate for DNA polymerase. | nih.gov |
| Method | Primer extension catalyzed by the Klenow fragment of E. coli DNA polymerase I. | Successful incorporation of N2-Me-dG at a specific site. | nih.gov |
Phosphoramidite (B1245037) Chemistry Approaches for N2-Alkyl-2'-deoxyguanosine Derivatives
Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides. This method allows for the sequential addition of nucleotide building blocks, known as phosphoramidites, to a growing DNA chain on a solid support. To incorporate this compound, a corresponding phosphoramidite derivative is required.
The synthesis of N2-alkyl-2'-deoxyguanosine phosphoramidites has been a subject of considerable research to facilitate studies on DNA damage and repair. For instance, a series of N2-alkyl-2'-deoxyguanosine phosphoramidites, with alkyl groups ranging from methyl to larger aromatic groups, have been prepared to investigate the impact of the size of these adducts on the efficiency and fidelity of DNA polymerases. The availability of N2-Me-dG CE-Phosphoramidite as a commercial product underscores the robustness of this approach for routine synthesis of modified oligonucleotides biosearchtech.combiosynth.com.
The general strategy for synthesizing N2-substituted deoxyguanosine nucleosides often starts from 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine, where the 2-fluoro group is displaced by a nucleophile, in this case, methylamine umich.edu. The resulting N2-methyl-dG is then converted into its 5'-O-DMT-3'-O-phosphoramidite derivative for use in automated DNA synthesizers nih.gov. The incorporation of these modified phosphoramidites into oligomeric DNA generally proceeds with high efficiency, often between 95-100% nih.gov.
Metabolic Labeling for in vivo Adduct Incorporation
Metabolic labeling is a powerful technique to introduce modified nucleosides into the genomic DNA of living cells. This approach relies on the cell's own machinery to take up, phosphorylate, and incorporate the modified nucleoside during DNA replication and repair.
A study successfully employed metabolic labeling to selectively incorporate N2-methyl-dG into the genomic DNA of cultured mammalian cells nih.govnih.gov. By incubating HEK293T cells with N2-MedG, researchers were able to achieve detectable levels of the adduct in the cellular DNA. This in vivo incorporation allows for the study of the biological consequences of the adduct in a natural cellular context, including its effects on DNA replication and its recognition and processing by cellular repair pathways nih.govnih.gov. The study found that after a 16-hour incubation with 10 µM N2-MedG, the level of incorporation was approximately 90 modifications per 10^6 nucleosides nih.gov. This demonstrates the feasibility of using metabolic labeling to study the in vivo fate of this compound.
Quantitative Analytical Techniques for Detection and Quantification
Accurate and sensitive detection and quantification of DNA adducts like this compound are critical for understanding their biological roles. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the premier analytical tool for this purpose.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
The combination of HPLC for separation and MS for detection provides a highly specific and sensitive platform for the analysis of complex biological samples.
Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of non-volatile and thermally labile molecules like nucleosides. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity for the quantification of DNA adducts.
The quantitative analysis of this compound in cellular DNA has been successfully achieved using online nano-LC-MS/MS nih.gov. In this method, genomic DNA is first enzymatically digested to its constituent nucleosides. The resulting mixture is then separated by nano-liquid chromatography and analyzed by a mass spectrometer. For N2-Me-dG, the parent ion at m/z 282 is selected and fragmented to produce a characteristic daughter ion at m/z 166, which corresponds to the protonated N2-methylguanine base nih.gov. This specific transition is monitored for quantification, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Isotope dilution is often employed to enhance the accuracy of quantification. A stable isotope-labeled internal standard, such as [¹⁵N₅]dG, is added to the sample before processing. The ratio of the signal from the analyte to that of the internal standard is then used to determine the concentration of the adduct fabad.org.tracs.org. This method can achieve very low limits of detection, making it suitable for analyzing the low levels of adducts typically found in biological samples figshare.com.
Table 2: ESI LC/MS/MS Parameters for N2-Me-dG Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govfabad.org.tr |
| Parent Ion (m/z) | 282 (M+H)⁺ | nih.gov |
| Daughter Ion (m/z) | 166 (base+H)⁺ | nih.gov |
| Quantification Method | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | fabad.org.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules like this compound.
¹H-NMR provides detailed information about the hydrogen atoms within the molecule. For N2-Me-dG, the ¹H-NMR spectrum would exhibit characteristic signals for the protons of the deoxyribose sugar ring, the H8 proton of the guanine (B1146940) base, and, crucially, a distinct signal for the methyl group attached to the N2-exocyclic amino group. The chemical shift of this methyl signal would confirm its position. Furthermore, the signal corresponding to the N2-amino proton in unmodified deoxyguanosine would be absent, replaced by the signal from the single remaining N-H proton of the methylamino group. By comparing the spectrum of N2-Me-dG to that of the parent compound, 2'-deoxyguanosine, the precise location of the methyl group can be unequivocally confirmed. chemicalbook.com
³¹P-NMR is particularly useful for analyzing phosphorylated forms of N2-Me-dG, such as its 5'-monophosphate (N2-Me-dGMP) or 5'-triphosphate (N2-Me-dGTP). The phosphorus nucleus gives a distinct signal in the ³¹P-NMR spectrum, and its chemical shift is highly sensitive to the local electronic environment. torvergata.it This allows for the confirmation of the presence and type of phosphate groups (e.g., monophosphate vs. triphosphate) and can provide insights into the interactions of these modified nucleotides with enzymes. torvergata.it The technique involves acquiring spectra with a delay between pulses to ensure accurate quantification and using an external reference like H₃PO₄. torvergata.it
| Proton Group | 2'-Deoxyguanosine (dG) | This compound (N2-Me-dG) | Anticipated Observation |
|---|---|---|---|
| N2-amino protons | Broad singlet (2H) | Broad signal (1H) | Integration value decreases from 2 protons to 1. |
| N2-methyl protons | Absent | Singlet (3H) | Appearance of a new signal characteristic of a methyl group attached to a nitrogen. |
| H8 proton | Singlet (1H) | Singlet (1H) | Potential minor shift in chemical shift due to electronic changes in the purine (B94841) ring. |
| Deoxyribose protons (H1', H2', etc.) | Characteristic signals | Characteristic signals | Minor shifts may occur due to conformational changes induced by the N2-methyl group. |
The introduction of a methyl group at the N2 position of 2'-deoxyguanosine can have significant implications for its three-dimensional structure and its ability to be accommodated within the DNA double helix. NMR spectroscopy is a primary tool for investigating these conformational preferences in solution. nih.govrsc.org
Key conformational features that can be analyzed include:
Glycosidic Bond Conformation: The orientation of the guanine base relative to the deoxyribose sugar is described by the torsion angle χ. This can adopt either a syn or anti conformation. In standard B-DNA, nucleosides are in the anti conformation. The steric bulk of the N2-methyl group might influence this equilibrium. The Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons, can be used to determine the proximity of the base protons (e.g., H8) to the sugar protons (e.g., H1'), thereby defining the preferred conformation.
Sugar Pucker: The five-membered deoxyribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily C2'-endo (B-form DNA) and C3'-endo (A-form DNA). The conformation can be determined by analyzing the scalar coupling constants (J-couplings) between the sugar protons. The presence of the N2-methyl group may shift this equilibrium.
Piperidine Ring Interconversion: In studies of related N-substituted heterocyclic compounds, temperature-dependent NMR has been used to study the energy barriers associated with ring inversions (e.g., chair conformations). rsc.org While the deoxyribose ring is different, similar principles of dynamic NMR can be applied to study the flexibility of the sugar ring in N2-Me-dG.
Understanding the conformational impact of the N2-methyl group is crucial for explaining its biological effects, such as how it is recognized and processed by DNA polymerases and repair enzymes. nih.gov
Spectroscopic Characterization (e.g., UV Spectroscopy)
Ultraviolet (UV) spectroscopy is a fundamental technique used for the detection and characterization of this compound. The purine ring system of guanine is a strong chromophore that absorbs light in the UV range, typically with a maximum absorbance (λmax) around 250-280 nm. acs.org
UV spectroscopy is most commonly employed as a detection method following chromatographic separation, such as in HPLC-UV or UPLC-UV systems. nih.govresearchgate.netacs.org As the separated nucleosides elute from the column, they pass through a flow cell where their UV absorbance is measured, typically at a fixed wavelength like 260 nm. acs.org This allows for the detection of N2-Me-dG and the quantification of the much more abundant unmodified nucleosides in the same run. researchgate.netacs.org
While the UV spectrum of N2-Me-dG is very similar to that of 2'-deoxyguanosine, the substitution at the N2 position can induce a subtle shift in the λmax and the molar absorptivity coefficient. The identity of a chromatographic peak suspected to be N2-Me-dG can be preliminarily confirmed by comparing its UV spectrum, captured using a photodiode array (PDA) detector, with that of an authentic N2-Me-dG standard. nih.gov
Biochemical and Molecular Biology Assays
To understand the biological consequences of N2-Me-dG in a cellular context, a variety of biochemical and molecular biology assays are employed. These assays are critical for elucidating how the adduct is processed by cellular machinery, its potential to cause mutations, and the pathways involved in its repair.
Primer Extension and Translesional Synthesis (TLS) Assays: These in vitro assays are used to determine how DNA polymerases interact with the N2-Me-dG lesion. A short, radiolabeled or fluorescently labeled primer is annealed to a synthetic DNA template that contains N2-Me-dG at a specific site. nih.govnih.gov A DNA polymerase is then added along with deoxynucleoside triphosphates (dNTPs). The reaction products are separated by gel electrophoresis. This can reveal whether the polymerase stalls at the lesion or bypasses it. If bypass occurs, the identity of the nucleotide inserted opposite the lesion can be determined, revealing the adduct's miscoding potential. nih.gov For example, studies with the Klenow fragment of E. coli DNA polymerase I showed that while the correct base (dCMP) was preferentially incorporated opposite N2-Me-dG, misincorporation of dTMP also occurred at a significant frequency. nih.gov
Cellular Incorporation and Repair Studies: To study the fate of N2-Me-dG in living cells, the modified nucleoside can be added to the culture medium. nih.govnih.gov It is taken up by cells, converted to the triphosphate form (N2-Me-dGTP), and incorporated into the genome, often by translesion synthesis polymerases like Pol η and Pol κ. nih.gov The level of the adduct in the genomic DNA can then be monitored over time using sensitive analytical methods like LC-MS/MS. By comparing the rate of removal of N2-Me-dG in normal cells versus cells deficient in specific DNA repair pathways (e.g., nucleotide excision repair, or NER), the mechanisms responsible for its repair can be identified. nih.govnih.gov
Transcriptional Bypass Assays: Beyond DNA replication, DNA lesions can also block transcription by RNA polymerases. Assays have been developed to study the efficiency and fidelity of transcription across N2-alkyl-dG lesions in human cells. acs.org These studies have shown that N2-Me-dG can act as a strong block to transcription and can induce mutations in the resulting RNA transcript. acs.org
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Nucleotide Insertion | Preferential incorporation of dCMP (correct base). | The lesion can be correctly read by the polymerase. | nih.gov |
| Miscoding Specificity | Misincorporation of dTMP occurred in 9.4% of bypass events. | N2-Me-dG is a mutagenic lesion capable of inducing G→A transition mutations. | nih.gov |
| Kinetic Frequency (Insertion) | Frequency of dTMP insertion was only 1.2 times lower than for dCMP. | The polymerase shows only a slight preference for inserting the correct base over thymine (B56734). | nih.gov |
| Kinetic Frequency (Extension) | Frequency of extension from a dT:N2-Me-dG pair was only 2.1 times lower than from a dC:N2-Me-dG pair. | Once a mispair is formed, the polymerase can extend from it with relative efficiency. | nih.gov |
Primer Extension Assays for Replication Fidelity and Efficiency
Primer extension assays are a fundamental in vitro technique used to assess how a DNA lesion affects the progression and accuracy of DNA polymerases. The methodology involves a synthetic DNA template containing a site-specific N2-Me-dG adduct, a radiolabeled or fluorescently tagged primer annealed upstream of the lesion, a DNA polymerase, and a supply of deoxynucleoside triphosphates (dNTPs).
The polymerase extends the primer, and the reaction products are analyzed, typically by denaturing polyacrylamide gel electrophoresis. The position and intensity of the bands reveal key information:
Replication Efficiency: A significant pause or halt in DNA synthesis at or before the adduct site indicates that N2-Me-dG is a blocking lesion for the specific polymerase being tested.
Replication Fidelity: If the polymerase successfully bypasses the adduct, the fully extended product can be sequenced or analyzed. This reveals whether the correct nucleotide (dCMP) or an incorrect nucleotide was incorporated opposite the N2-Me-dG.
In studies using the Klenow fragment of E. coli DNA polymerase I, the N2-Me-dG adduct was found to be a miscoding lesion. While the polymerase could readily complete DNA synthesis past the lesion, it did cause a slight stall one base before the adduct. nih.govnih.gov Analysis of the fully extended products showed a preferential incorporation of the correct base, dCMP, but also a notable amount of dTMP misincorporation (9.4%), leading to G→A transition mutations. nih.govnih.gov No deletions were observed in these assays. nih.govnih.gov
Steady-state kinetic analysis provides a more quantitative measure of the adduct's effect on polymerase function. These studies revealed that the frequency of inserting dTMP opposite N2-Me-dG was only 1.2 times lower than inserting the correct dCMP. nih.gov Furthermore, the efficiency of extending the DNA chain from a dT:N2-Me-dG pair was only 2.1 times lower than from a correct dC:N2-Me-dG pair, indicating that once a misincorporation occurs, the polymerase can continue synthesis with relative ease. nih.gov
Table 1: Miscoding Specificity and Kinetic Parameters of Klenow Fragment at N2-Me-dG Lesion
| Parameter | Finding | Implication |
|---|---|---|
| Nucleotide Incorporation | 9.4% dTMP misincorporation opposite N2-Me-dG | N2-Me-dG is a mutagenic lesion capable of causing G→A transitions. nih.govnih.gov |
| Replication Bypass | DNA synthesis was readily completed past the lesion. nih.govnih.gov | The adduct is not a strong block to this polymerase. nih.gov |
| Insertion Frequency (dTMP vs dCMP) | Fins for dTMP was 1.2-fold lower than for dCMP. nih.gov | The polymerase shows only a slight preference for the correct nucleotide. |
| Extension Frequency (from dT:lesion vs dC:lesion) | Fext from a dT:N2-Me-dG pair was 2.1-fold lower than from a dC:N2-Me-dG pair. nih.gov | Mismatched pairs are extended with moderate efficiency, locking in the mutation. |
Competitive Transcription and Adduct Bypass (CTAB) Assays
Competitive Transcription and Adduct Bypass (CTAB) assays are employed to investigate the impact of DNA lesions on transcription within a cellular environment. This method assesses the efficiency and fidelity of transcriptional bypass mediated by RNA polymerase II (RNAPII). nih.govescholarship.org The assay involves constructing a non-replicative plasmid containing a site-specifically placed N2-alkyl-dG adduct on the transcribed strand, downstream of a promoter like CMV. nih.govescholarship.org A separate, undamaged "competitor" plasmid of a slightly different length is co-transfected into cells.
By quantifying the amount of transcript produced from the lesion-containing plasmid relative to the competitor plasmid, researchers can determine the transcriptional bypass efficiency. escholarship.org The fidelity of transcription is assessed by sequencing the resulting transcripts.
Studies using CTAB assays in human embryonic kidney (HEK293T) cells have shown that N2-alkyl-dG lesions, including the methyl variant, are strong impediments to transcription. nih.govnih.gov The bypass efficiencies for these lesions were found to be in the range of 27-35% compared to an undamaged template. nih.gov This indicates that in the majority of encounters, the transcriptional machinery is blocked by the adduct. Furthermore, these assays revealed that bypass of N2-alkyl-dG lesions was mutagenic, frequently causing CC → AA tandem mutations in the nascent RNA transcripts. nih.govnih.gov
Table 2: Transcriptional Bypass Efficiency of N2-Alkyl-dG Lesions in HEK293T Cells
| Lesion Type | Transcriptional Bypass Efficiency (Relative to Control) | Observed Mutational Signature |
|---|
Mutational Analysis in Cellular Systems using Polymerase Knockdowns
To identify the specific DNA polymerases responsible for bypassing lesions like N2-Me-dG in a living cell, researchers perform mutational analysis in cell lines where specific translesion synthesis (TLS) polymerases have been depleted. This is often achieved using techniques like CRISPR/Cas9 gene editing or siRNA-mediated knockdown. acs.orgnih.gov
The general procedure involves transfecting a shuttle vector containing a site-specific N2-alkyl-dG adduct into both wild-type cells and isogenic cell lines lacking one or more TLS polymerases (e.g., Pol η, Pol κ, Pol ι, Rev1, Pol ζ). acs.orgnih.gov After allowing time for replication, the plasmids are recovered, and the progeny are analyzed to determine the bypass efficiency and mutation frequency.
Research on N2-alkyl-dG lesions has shown that replication in standard HEK293T cells is highly efficient and accurate. nih.gov However, when specific TLS polymerases are knocked down, the outcomes change dramatically:
Pol ι, Pol κ, or Rev1 Knockdown: Depletion of these polymerases leads to a decrease in bypass efficiency and a significant increase in G→A transition and G→T transversion mutations. nih.gov
Pol η or Pol ζ Knockdown: In contrast, deficiency in Pol η or Pol ζ does not substantially alter the high efficiency and accuracy of replication past these adducts. nih.gov
Double Knockdowns: Further depleting Pol ζ in cells already lacking Pol κ or Pol ι results in even higher mutation rates and more severely reduced bypass efficiencies. nih.gov
These findings demonstrate that a specific subset of TLS polymerases, particularly Pol ι, Pol κ, and Rev1, are crucial for facilitating error-free replication past N2-alkyl-dG adducts. nih.gov In their absence, other polymerases may bypass the lesion in a more error-prone manner.
Enzymatic Digestion and Hydrolysis for Adduct Isolation from DNA
To isolate and quantify N2-Me-dG adducts from a DNA sample (either from treated cells or from in vitro experiments), a multi-step enzymatic digestion process is required. This procedure breaks down the DNA polymer into its constituent nucleosides, allowing the modified nucleoside (N2-Me-dG) to be separated and analyzed, typically by HPLC coupled with mass spectrometry (LC-MS/MS).
A common protocol involves a sequential two-stage digestion:
Initial Digestion: The DNA is first incubated with a nuclease, such as micrococcal nuclease, and a phosphodiesterase, like spleen phosphodiesterase. nih.gov This combination cleaves the DNA backbone into deoxynucleoside 3'-monophosphates.
Dephosphorylation: The resulting mixture is then treated with an alkaline phosphatase, which removes the phosphate group from each monophosphate, yielding free deoxynucleosides. nih.gov
Following digestion, the mixture of normal and adducted deoxynucleosides can be separated using techniques like reversed-phase HPLC. nih.gov The fraction corresponding to N2-Me-dG can be collected and its identity confirmed by comparing its retention time and UV spectrum to a known standard, and its structure verified through mass spectrometry. nih.gov
Nucleoprotein Gel Analysis and DNase I Footprinting for DNA-Protein Interactions
The presence of a DNA adduct like N2-Me-dG can alter the local DNA structure, potentially affecting the binding of proteins such as transcription factors or DNA repair enzymes. Nucleoprotein gel analysis (also known as an electrophoretic mobility shift assay or EMSA) and DNase I footprinting are techniques used to study these DNA-protein interactions. researchgate.netwikipedia.org
DNase I Footprinting is a high-resolution method to precisely map the binding site of a protein on a DNA fragment. nih.govnih.gov The principle is that a protein bound to DNA will protect the phosphodiester backbone of its binding site from cleavage by the enzyme deoxyribonuclease I (DNase I). wikipedia.orgupenn.edu
The procedure involves:
A DNA fragment containing the sequence of interest (with or without an N2-Me-dG adduct) is labeled at one end, typically with a radioactive isotope like ³²P. wikipedia.orgnih.gov
The labeled DNA is incubated with a protein extract or a purified DNA-binding protein.
The mixture is then lightly treated with DNase I, under conditions that aim for an average of one cut per DNA molecule. researchgate.net
The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.
When the protein is bound, it blocks DNase I access, resulting in a region on the gel where no cleavage fragments are present. This "footprint" directly indicates the protein's binding site. wikipedia.orgnih.gov By comparing the footprinting pattern on DNA containing N2-Me-dG to that on unmodified DNA, researchers can determine if the adduct enhances, diminishes, or shifts the protein's binding.
Nucleoprotein Gel Analysis (EMSA) is used to detect the formation of a DNA-protein complex. It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. This results in a "shifted" band on the autoradiogram, indicating a binding event.
Computational Modeling and Simulation Studies
Molecular Dynamics Simulations of Polymerase-DNA Adduct Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to model the behavior of biological macromolecules at an atomic level. In the context of N2-Me-dG, MD simulations can provide profound insights into how this adduct interacts with a DNA polymerase active site and influences the fidelity of DNA replication.
The process involves creating a detailed, three-dimensional atomic model of a ternary complex, which includes:
The DNA polymerase enzyme.
A DNA duplex containing the N2-Me-dG adduct in the template strand.
An incoming dNTP (either the correct dCTP or an incorrect dNTP).
This complex is placed in a simulated aqueous environment, and the forces between all atoms are calculated using principles of classical mechanics. By solving Newton's equations of motion over time (typically on the scale of nanoseconds to microseconds), the simulation tracks the trajectory of every atom, revealing the dynamic behavior of the system.
For N2-Me-dG, MD simulations can be used to:
Analyze Conformational Changes: Determine how the methyl group on the N2 position of guanine alters the local DNA structure and how the polymerase active site must accommodate this change.
Evaluate Base Pairing: Investigate the stability and geometry of the base pair formed between N2-Me-dG and an incoming nucleotide. This can help explain why incorrect nucleotides, such as dTMP, might be incorporated.
Predict Mutagenic Outcomes: By comparing the energetic favorability and structural stability of complexes with correct versus incorrect incoming nucleotides, simulations can predict the likelihood of misincorporation, corroborating experimental findings from primer extension assays. amanote.com
These simulations provide a dynamic, atomic-resolution view that complements experimental data, helping to elucidate the precise molecular mechanisms by which adducts like N2-Me-dG lead to mutations during DNA replication.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an essential computational tool for elucidating the complex reaction mechanisms involving this compound (N2-Me-dG). DFT calculations allow researchers to investigate the electronic structure, energetics, and transition states of molecules, providing insights that are often difficult to obtain through experimental methods alone. rsc.org This approach is particularly valuable in studying the formation of N2-Me-dG, which can occur through various pathways, including free radical mechanisms.
One significant application of DFT in this context is the investigation of the methylation of 2'-deoxyguanosine (dG). nih.govnih.gov Research has shown that the methylation of guanine can be initiated by methyl radicals (•CH3), which are sometimes derived from the metabolic oxidation of certain chemical carcinogens. nih.govnih.gov The reaction can proceed through different pathways, such as the direct addition of a methyl radical to the guanine base or a combination of a methyl radical with a neutral guanine radical (G(-H)•). nih.govnih.gov
DFT calculations have been instrumental in understanding the intermediates involved in these processes. For instance, extensive DFT calculations have been used to analyze the various tautomers of the neutral guanine radical, G(-H)•. nih.gov These calculations have demonstrated that in the gas phase, different tautomeric forms of the radical have distinct stabilities. nih.gov Specifically, the syn-G(N2–H)• tautomer was found to be more stable than the anti conformer. nih.gov The presence of the G(N2–H)• radical is a crucial intermediate for the formation of N2-Me-dG in neutral solutions. nih.gov In acidic conditions, protonation suppresses the formation of this specific radical, leading to 8-methyl-deoxyguanosine (8-Me-dG) becoming the primary product. nih.gov This mechanistic detail, supported by DFT, explains the observed product distribution under different pH conditions.
By modeling the potential energy surfaces of the reaction pathways, DFT can be used to calculate the activation barriers for different steps, helping to identify the most favorable mechanism. rsc.orgmdpi.com For the formation of N2-Me-dG, this involves calculating the energies of reactants, transition states, intermediates, and products. The table below summarizes key findings from studies where DFT was applied to understand the methylation of deoxyguanosine.
| Reaction Investigated | Key Finding | Methodology Highlight | Significance |
|---|---|---|---|
| Radical Methylation of 2'-deoxyguanosine | In neutral solutions, major products are 8-Me-dG and N2-Me-dG. In acidic solutions, only 8-Me-dG is formed. nih.gov | DFT calculations supported the existence and relative stability of two close-energy guanine radical forms (tautomers). nih.gov | Explains the pH-dependent product ratio by identifying G(N2–H)• as a key intermediate for N2-Me-dG formation. nih.gov |
| Comparison of Methylation Pathways | The ratio of 8-Me-dG to N2-Me-dG differs significantly depending on the source of the methyl radical. nih.govnih.gov | Combination of experimental (pulse radiolysis, LC-MS/MS) and computational (DFT) approaches. | Suggests that methylation in DNA can occur via different mechanisms (radical combination vs. direct addition), each with a distinct product signature. nih.gov |
These computational studies demonstrate the power of DFT to dissect complex reaction pathways, validate experimental observations, and provide a detailed, atomistic understanding of how adducts like this compound are formed.
Quantum Chemical Methods for Molecular Interaction Analysis
Quantum chemical (QC) methods are powerful computational techniques used to analyze the intricate molecular interactions of this compound with its biological environment. uzh.ch While classical molecular mechanics force fields are useful, QC methods provide a more accurate description of electronic effects such as polarization, charge transfer, and the nature of noncovalent interactions, which are crucial for understanding biological recognition processes. uzh.chnih.gov These high-accuracy methods are computationally expensive but offer unparalleled insight into the fundamental forces governing molecular behavior. researchgate.net
The applications of quantum chemistry in this area can be broadly categorized into calculating molecular properties and quantifying interaction energies. uzh.ch For N2-Me-dG, QC methods can be used to:
Analyze Noncovalent Interactions: The presence of the N2-methyl group alters the hydrogen bonding capabilities and steric profile of the guanine base. QC methods can precisely calculate the energies of hydrogen bonds, stacking interactions (π-π interactions), and cation-π interactions between N2-Me-dG and other molecules, such as adjacent DNA bases, water molecules, or amino acid residues in an enzyme's active site. uzh.chnih.gov For example, studies on related modified nucleosides have shown that methylation can weakly stabilize RNA structures through enhanced hydrophobic interactions.
Determine Molecular Properties: QC calculations can determine fundamental electronic properties of N2-Me-dG, such as its partial atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). nih.gov The MEP, for instance, reveals the electron-rich and electron-poor regions of the molecule, predicting how it will interact with other polar molecules or ions. nih.gov This information is critical for understanding why N2-Me-dG may be recognized differently by DNA polymerases or repair enzymes compared to canonical deoxyguanosine.
Investigate Enzyme-Substrate Interactions: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for studying N2-Me-dG within a large biological system like a DNA polymerase. uzh.ch In this approach, the modified nucleoside and the immediate interacting amino acid residues are treated with a high-level QC method, while the rest of the protein and solvent are modeled using a more efficient classical force field. uzh.ch This allows for an accurate analysis of the interactions at the active site, helping to explain experimental observations such as the misincorporation of nucleotides opposite the N2-Me-dG lesion during DNA replication. nih.govnih.gov
The table below summarizes the types of molecular interactions and properties of N2-Me-dG that can be investigated using quantum chemical methods.
| Area of Analysis | Quantum Chemical Method | Information Gained | Biological Relevance |
|---|---|---|---|
| Base Pairing and Stacking | DFT, Ab initio methods (e.g., MP2, CCSD(T)) | Accurate energies of hydrogen bonding and π-π stacking interactions. | Understanding the thermodynamic stability of DNA duplexes containing the N2-Me-dG adduct. nih.gov |
| Electronic Properties | DFT | Partial charges, molecular electrostatic potential (MEP), dipole moment, polarizability. nih.gov | Predicting sites of interaction with polar molecules and enzymatic recognition sites. |
| Interaction with Proteins | QM/MM | Detailed energetics and electronic structure of interactions within an enzyme active site. uzh.ch | Explaining the molecular basis for miscoding by DNA polymerases or recognition by DNA repair enzymes. nih.gov |
By providing a detailed and accurate picture of the forces at play, quantum chemical methods are indispensable for building a comprehensive understanding of the structural and functional consequences of DNA modifications like N2-methylation of deoxyguanosine.
Q & A
Q. [Advanced] How does this compound influence oxidative damage biomarker studies?
- Methodology :
- Competitive ELISA : Develop antibodies against methylated dG to avoid cross-reactivity with 8-OHdG. Validate using knockout mouse models lacking repair enzymes (e.g., OGG1) .
- Iron-Mediated Oxidation Studies : Expose N2-methyl-dG to Fe(II)/H₂O₂ systems. Monitor 8-OHdG formation via HPLC-ECD to assess methylation’s protective/oxidative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
